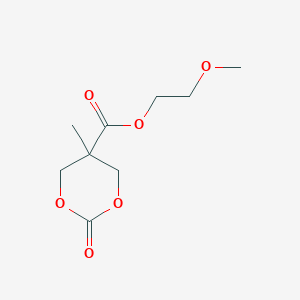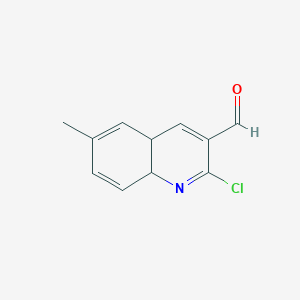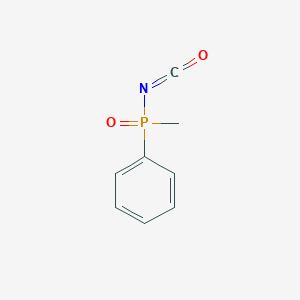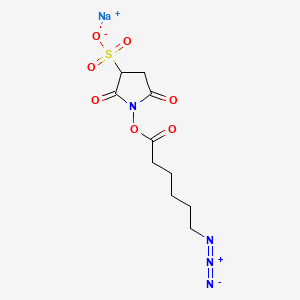
6-Azidohexanoic Acid Sulfo-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azidohexanoic Acid Sulfo-NHS Ester is a versatile compound widely used in biochemical and molecular biology applications. It is an azido-containing building block that can be used to derivatize primary amines with an azido group via a stable amide bond. This compound is particularly useful for modifying proteins, antibodies, and other amine-containing biopolymers in aqueous media .
Preparation Methods
The synthesis of 6-Azidohexanoic Acid Sulfo-NHS Ester involves several steps. Typically, the process begins with the preparation of 6-azidohexanoic acid, which is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the sulfo-NHS ester. The reaction conditions usually involve maintaining a pH of 7-9 and using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial production methods for this compound are similar but often scaled up and optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.
Chemical Reactions Analysis
6-Azidohexanoic Acid Sulfo-NHS Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper(I) ions.
Amide Bond Formation: The sulfo-NHS ester reacts with primary amines to form stable amide bonds.
Common reagents used in these reactions include copper(I) catalysts for click chemistry and primary amines for amide bond formation. The major products formed are triazole-linked compounds and amide derivatives, respectively.
Scientific Research Applications
6-Azidohexanoic Acid Sulfo-NHS Ester has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: The compound is employed in the labeling and modification of proteins, antibodies, and other biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The primary mechanism of action of 6-Azidohexanoic Acid Sulfo-NHS Ester involves the formation of stable amide bonds with primary amines. The sulfo-NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. The azido group can then participate in click chemistry reactions, forming triazole linkages with alkynes .
Comparison with Similar Compounds
6-Azidohexanoic Acid Sulfo-NHS Ester is unique due to its water solubility and ability to form stable amide bonds in aqueous media. Similar compounds include:
6-Azidohexanoic Acid: Lacks the sulfo-NHS ester group and is primarily used for click chemistry.
Azidoacetic Acid Sulfo-NHS Ester: Similar in function but has a shorter spacer arm, which may affect its reactivity and application.
These compounds share similar reactivity but differ in their specific applications and structural features.
Properties
Molecular Formula |
C10H13N4NaO7S |
|---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
sodium;1-(6-azidohexanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C10H14N4O7S.Na/c11-13-12-5-3-1-2-4-9(16)21-14-8(15)6-7(10(14)17)22(18,19)20;/h7H,1-6H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
XSBVNGAFUWOQLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



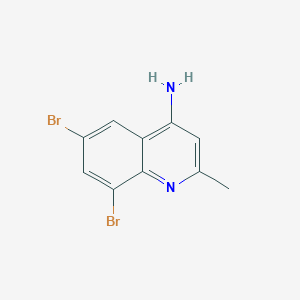
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
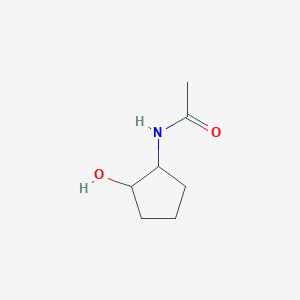
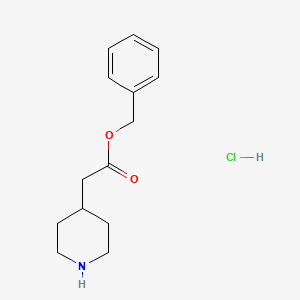

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
